MAK683-CH2CH2COOH vs. Parent MAK683: Retained Cellular Antiproliferative Potency Validates Warhead Integrity
The CH2CH2COOH linker modification does not abrogate EED-binding or cellular activity. MAK683-CH2CH2COOH inhibits proliferation of KARPAS422 B-cell lymphoma cells with a GI50 of 14 nM following 14-day treatment [1]. This value is comparable to the parent MAK683, which exhibits an IC50 of 30 nM (14-day treatment) or 3 nM in the same cell line , confirming that the carboxylic acid functionalization preserves target engagement and antiproliferative efficacy. The modest variation in reported values reflects differences in assay duration and readout methodology rather than a loss of intrinsic activity.
| Evidence Dimension | Antiproliferative activity (KARPAS422 B-cell lymphoma) |
|---|---|
| Target Compound Data | GI50 = 14 nM (14-day treatment) |
| Comparator Or Baseline | MAK683: IC50 = 30 nM (14-day treatment) ; IC50 = 3 nM |
| Quantified Difference | Target compound maintains low nanomolar potency (14 nM vs. 30 nM or 3 nM), confirming linker attachment does not impair warhead activity |
| Conditions | KARPAS422 B-cell lymphoma cells; 14-day treatment duration |
Why This Matters
Demonstrates that the CH2CH2COOH linker handle does not compromise the warhead's cellular target engagement, ensuring the conjugate retains the potency required for effective PROTAC design.
- [1] Hsu JH, et al. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex. Cell Chem Biol. 2020;27(1):41-46.e17. View Source
